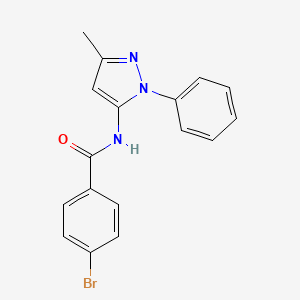

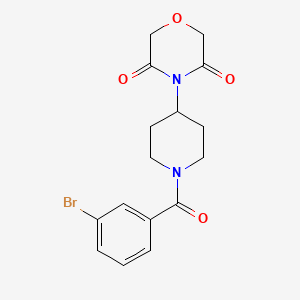

![molecular formula C16H32O2Si B2517945 3-[(叔丁基二甲基硅烷基)氧基]-3-环己基丁醛 CAS No. 2044927-01-5](/img/structure/B2517945.png)

3-[(叔丁基二甲基硅烷基)氧基]-3-环己基丁醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal" is a chemical species that is part of a broader class of tert-butyldimethylsilyl (TBS) derivatives. These compounds are often used in organic synthesis due to their ability to protect functional groups, such as alcohols or thiols, during chemical reactions. The TBS group can be added to a molecule to increase its steric bulk, which can influence the reactivity and selectivity of subsequent reactions .

Synthesis Analysis

The synthesis of TBS derivatives typically involves the use of tert-butyldimethylsilyl chloride in the presence of a base. For example, the synthesis of tert-butyldimethylsilyl ethers of various oxyanions has been achieved by reacting the free acid or ammonium salt form of the oxyanions with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide in N,N-dimethylformamide . Similarly, the synthesis of TBS ethers of 19-hydroxy-19-vinyl-16alpha,17alpha-cyclohexanopregn-5-en-20-ones has been reported, which involves the use of tert-butyldimethylsilyl (TBS) ethers in the synthesis of complex steroid derivatives .

Molecular Structure Analysis

The molecular structure of TBS derivatives is characterized by the presence of the bulky tert-butyldimethylsilyl group attached to an oxygen atom. This group is known to provide steric protection and can influence the conformation and reactivity of the molecule. For instance, the tert-butyldimethylsilyl group has been used to protect oxyanions for gas chromatographic analysis and mass spectrometry, where the mass spectra of these derivatives typically display a prominent [M-57] fragment ion .

Chemical Reactions Analysis

TBS derivatives participate in various chemical reactions. For example, they have been used in kinetic resolutions, where enantiorecognition is achieved with high selectivity . They also play a role in Diels-Alder cycloadditions, where they can react with electrophilic 2H-azirines to form cycloadducts, which upon treatment under acidic conditions yield aminoenones and aziridine derivatives . Additionally, TBS-protected cyclohexa-1,4-dienes have been used as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBS derivatives are influenced by the tert-butyldimethylsilyl group. This group increases the hydrophobicity and volatility of the molecule, making it suitable for analysis by gas chromatography . The stability of these compounds can vary; for example, most tert-butyldimethylsilylated oxyanions are stable for over a week at room temperature and over six months at 4°C . The TBS group also affects the reactivity of the molecule, as seen in the transfer hydro-tert-butylation reactions, where the TBS-protected cyclohexa-1,4-dienes act as isobutane equivalents .

科学研究应用

生物活性天然产物的合成

该化合物可用作合成生物活性天然产物(如印度辛A和印度辛B)的前体 . 这些天然产物已被发现具有多种生物活性,包括抗癌、抗炎、镇痛、抗精神病、镇痛、细胞毒性和5-脂氧合酶抑制活性 .

考古木材保护

该化合物已用于合成叔丁基二甲基硅烷基(TBDMS)壳聚糖,该壳聚糖可溶于乙酸乙酯和甲苯的50:50溶液中 . 这种合成的化合物已被用于重新固化降解的考古木材制品,避免使用水作为溶剂 .

(+)-安布鲁霉素的合成

该化合物在(+)-安布鲁霉素的总合成中用作重要试剂 ,一种具有潜在抗癌特性的强效抗真菌剂。

(−)-劳利马利德的合成

它也用于合成(−)-劳利马利德 ,一种从海洋海绵中分离出来的天然产物,它显示出强效的微管稳定活性,是一种潜在的抗癌剂。

(−)-盐孢菌素A的合成

该化合物用于合成(−)-盐孢菌素A ,一种具有潜在抗癌活性的强效蛋白酶体抑制剂。

(+)-亮鳞霉素A的合成

它用于合成(+)-亮鳞霉素A ,一种具有强效细胞毒活性的天然产物。

作用机制

安全和危害

未来方向

The use of this compound would likely be in the field of organic synthesis, where it could serve as a useful intermediate or building block for the synthesis of more complex molecules. The TBDMS group could be particularly useful as a protecting group for the alcohol functionality during synthesis .

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2Si/c1-15(2,3)19(5,6)18-16(4,12-13-17)14-10-8-7-9-11-14/h13-14H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGFMPWEPLFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

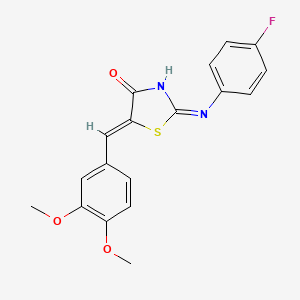

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

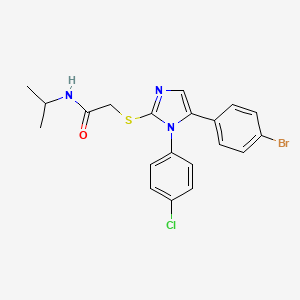

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)

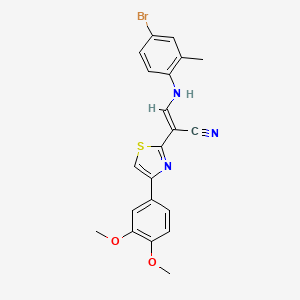

![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)